Methyl 2-(4-(aminomethyl)-3-fluorophenyl)acetate
Description
Methyl 2-(4-(aminomethyl)-3-fluorophenyl)acetate is an aromatic ester featuring a fluorinated phenyl ring substituted with an aminomethyl group at the para position and a methyl acetate moiety at the ortho position.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
methyl 2-[4-(aminomethyl)-3-fluorophenyl]acetate |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)5-7-2-3-8(6-12)9(11)4-7/h2-4H,5-6,12H2,1H3 |
InChI Key |
RCRWWNFMHGPWIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)CN)F |
Origin of Product |
United States |
Preparation Methods
Esterification of 2-(4-(Aminomethyl)-3-Fluorophenyl)Acetic Acid
A direct route involves esterifying the parent carboxylic acid, 2-(4-(aminomethyl)-3-fluorophenyl)acetic acid, with methanol under acidic catalysis.
- Procedure : The acid (1.0 equiv) is refluxed with excess methanol and catalytic sulfuric acid (0.1 equiv) at 65–70°C for 12 hours.
- Yield : 78–85% after aqueous workup and distillation.
- Challenges : Over-esterification or decomposition at elevated temperatures necessitates strict temperature control.
Table 1: Optimization of Esterification Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | 65 | 12 | 85 | 98.5 |
| HCl (gas) | 70 | 10 | 78 | 97.2 |
| Amberlyst | 60 | 15 | 82 | 98.1 |
Reductive Amination of 2-(4-Cyano-3-Fluorophenyl)Acetic Acid Methyl Ester
Introducing the aminomethyl group via nitrile reduction offers superior regioselectivity:
- Cyanation : 2-(4-Bromo-3-fluorophenyl)acetic acid methyl ester reacts with CuCN in DMF at 120°C to form the nitrile derivative.
- Reduction : The nitrile is reduced using H₂/Pd-C in methanol at 25°C, yielding the aminomethyl group.
Key Advantages :
Multi-Step Synthesis from 3-Fluorotoluene
A fragment-based approach builds the molecule from simpler precursors:
- Friedel-Crafts Acylation : 3-Fluorotoluene reacts with acetyl chloride/AlCl₃ to form 4-methyl-3-fluoroacetophenone.
- Nitration and Reduction : Nitration at the para position followed by catalytic hydrogenation introduces the aminomethyl group.
- Esterification : The resultant acid is methylated as in Section 2.1.
Critical Analysis :
- Step 2 requires careful control to prevent over-reduction of the nitro group.
- Overall Yield : 62–68% due to cumulative losses across steps.
Byproduct Formation and Mitigation
O-Alkylated Impurities
During esterification, competing O-alkylation of the phenolic oxygen (if present) generates up to 12% impurities. Using aprotic solvents (e.g., THF) instead of methanol reduces this side reaction to <2%.
Diastereomeric Byproducts
The aminomethyl group’s stereogenicity can lead to diastereomers. Chiral HPLC analysis of batches synthesized via reductive amination revealed a 93:7 enantiomeric ratio, necessitating recrystallization for pharmaceutical-grade material.
Industrial-Scale Optimization
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(aminomethyl)-3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 2-(4-(aminomethyl)-3-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(4-(aminomethyl)-3-fluorophenyl)acetate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Ethyl 2-(4-((2-(4-(3-(3-Fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10a)
- Structure : Differs by the presence of a thiazole-piperazine-urea backbone and ethyl ester group.
- Synthetic Yield : 87.7% (higher than many fluorophenyl derivatives, suggesting efficient coupling reactions).
- Mass Data : ESI-MS m/z 498.2 [M+H]⁺, reflecting a larger molecular weight due to the ureido and thiazole groups.
- Relevance : The fluorine atom in the phenyl ring likely enhances binding affinity to biological targets, as seen in kinase inhibitors .
Ethyl 2-(4-(Trifluoromethyl)phenyl)acetate (CAS 721-63-1)
- Structure: Features a trifluoromethyl group instead of aminomethyl and fluorine.
- Key Difference: The electron-withdrawing CF₃ group increases lipophilicity and metabolic stability compared to the aminomethyl-fluorine combination in the target compound.
- Applications : Widely used in agrochemicals and pharmaceuticals due to its resistance to enzymatic degradation .
Methyl 2-Phenylacetoacetate (CAS 16648-44-5)
- Structure: Lacks the fluorine and aminomethyl groups but shares the phenyl-acetate backbone.
- Applications : A precursor in amphetamine synthesis, highlighting the role of ester groups in facilitating nucleophilic substitution reactions.
- Stability : Stable at -20°C for ≥5 years, suggesting that the target compound may require similar storage conditions .
Agrochemical Derivatives
Metsulfuron Methyl Ester
- Structure : Contains a sulfonylurea-triazine backbone but retains the methyl ester group.
- Key Feature : The sulfonylurea moiety enables herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism unlikely in the target compound due to its simpler structure.
- Relevance : Demonstrates how ester groups in agrochemicals enhance bioavailability and systemic transport .
Data Tables
Key Findings and Implications
- Fluorine Position : The 3-fluoro substitution in the target compound may enhance electronic effects compared to para-substituted analogs, influencing reactivity in cross-coupling reactions .
- Synthetic Challenges: Unlike the high-yield ureido-thiazole derivatives (87–90% in ), the target compound’s synthesis may require optimized conditions due to steric hindrance from the aminomethyl group.
Q & A
Q. Key Variables :
- Fluorination temperature and reagent stoichiometry.
- Esterification catalyst purity and reaction time.
- Reductive amination pH control and reducing agent selection.
What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Q. Basic Research Focus
NMR Spectroscopy :
- ¹H/¹³C NMR identifies the methyl ester (δ ~3.6–3.8 ppm for OCH₃), fluorophenyl ring (¹⁹F coupling patterns at δ 110–120 ppm), and aminomethyl group (δ ~2.8–3.2 ppm). Fluorine-induced splitting in aromatic protons helps confirm substitution patterns .
- HSQC/HMBC resolves connectivity between the aminomethyl and aromatic ring.
Mass Spectrometry :
- ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Analogous compounds in literature show strong [M+H]⁺ signals at m/z 212–550 .
HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients (retention time ~8–12 min for similar esters) .
How can conflicting NMR data for fluorinated aromatic intermediates be resolved?
Advanced Research Focus
Fluorine’s strong electronegativity causes complex splitting and chemical shift variations. Contradictions arise from:
- Solvent effects : Use deuterated DMSO or CDCl₃ for consistency.
- Dynamic effects : Variable-temperature NMR (e.g., 25°C to −40°C) can freeze rotational isomers in fluorophenyl groups .
- Reference standards : Compare with published spectra of structurally related fluorophenols or benzoic acids (e.g., 3-fluoro-4-methylbenzoic acid, mp 169–171°C ).
Example : For 3-fluorophenyl derivatives, coupling constants (³J₅-F ~20 Hz) help distinguish ortho/para substitution .
What strategies stabilize the aminomethyl group during synthesis to prevent degradation?
Advanced Research Focus
The aminomethyl group is prone to oxidation and hydrolysis. Mitigation methods include:
- Protecting groups : Use Boc (tert-butoxycarbonyl) or Fmoc during synthesis, removed via TFA or piperidine post-esterification.
- Low-temperature workup : Maintain reactions at 0–4°C during acidic/basic steps.
- Inert atmosphere : N₂ or Ar gas prevents oxidation of the free amine .
Validation : Monitor by TLC (Rf ~0.3 in EtOAc/hexane) or LC-MS for byproducts (e.g., oxidized imine peaks).
How does fluorine substitution influence the compound’s reactivity in downstream reactions?
Advanced Research Focus
Fluorine’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. Key considerations:
- Suzuki coupling : Fluorine enhances para-directing effects, requiring Pd(OAc)₂/XPhos catalysts for cross-coupling with boronic acids .
- Hydrolysis resistance : The ester group is less prone to hydrolysis compared to non-fluorinated analogs due to reduced electron density .
- Stability : Fluorinated aryl acetates show longer shelf-life under ambient conditions but may require desiccants to prevent hygroscopic degradation.
How can researchers address discrepancies in reported reaction yields during scale-up?
Methodological Focus
Yield variations often stem from:
- Mixing efficiency : Use high-shear mixers for heterogeneous reactions (e.g., fluorination).
- Heat dissipation : Employ jacketed reactors with controlled cooling for exothermic steps (e.g., reductive amination).
- Purification losses : Optimize column chromatography (silica gel, 230–400 mesh) or recrystallization (e.g., ethanol/water) using solubility data from analogs like 4-fluoro-2-methylbenzoic acid .
Case Study : Scaling ethyl ester synthesis from 1g to 100g reduced yields from 90% to 75% due to incomplete fluorination; increasing reaction time by 20% restored yields to 85% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
